(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 5337-53-1
VCID: VC13314054
InChI: InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+
SMILES: C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol

(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one

CAS No.: 5337-53-1

Cat. No.: VC13314054

Molecular Formula: C14H11NO

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one - 5337-53-1

Specification

CAS No. 5337-53-1
Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
IUPAC Name (E)-3-phenyl-1-pyridin-2-ylprop-2-en-1-one
Standard InChI InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+
Standard InChI Key UYYLCENCUQKANA-MDZDMXLPSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=N2
SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, (E)-3-phenyl-1-pyridin-2-ylprop-2-en-1-one, reflects its trans-configuration (EE-isomer) across the double bond. Its structure comprises:

  • A pyridin-2-yl group at the ketone position, contributing to electronic polarization.

  • A phenyl ring conjugated to the α,β-unsaturated system, enhancing resonance stabilization.

  • A planar geometry stabilized by π\pi-π\pi interactions between the aromatic rings.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H11NO\text{C}_{14}\text{H}_{11}\text{NO}
Molecular Weight209.24 g/mol
Density1.143 ± 0.06 g/cm³
Boiling Point370.0 ± 34.0 °C (Predicted)
Melting Point199–200 °C
LogP (Partition Coefficient)2.98

The LogP value indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents.

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

The primary synthesis route involves a base-catalyzed Claisen-Schmidt condensation between acetophenone and pyridine-2-carbaldehyde:

Acetophenone+Pyridine-2-carbaldehydeNaOH/KOH(2E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one\text{Acetophenone} + \text{Pyridine-2-carbaldehyde} \xrightarrow{\text{NaOH/KOH}} \text{(2E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one}

Key Steps:

  • Deprotonation: The base abstracts an α-hydrogen from acetophenone, forming an enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of pyridine-2-carbaldehyde.

  • Dehydration: Elimination of water yields the α,β-unsaturated ketone.

Table 2: Optimal Reaction Conditions

ParameterConditionSource
CatalystNaOH or KOH (10–20 mol%)
SolventEthanol or Methanol
TemperatureReflux (70–80 °C)
Reaction Time4–6 hours
Yield60–75% (Reported)

Structural and Spectral Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1650cm1\sim 1650 \, \text{cm}^{-1}, characteristic of the conjugated carbonyl group (C=O\text{C=O}).

  • 1H NMR^1\text{H NMR}:

    • Doublet at δ7.88.1ppm\delta 7.8–8.1 \, \text{ppm} for vinyl protons (CH=CH\text{CH=CH}).

    • Multiplet signals at δ7.28.5ppm\delta 7.2–8.5 \, \text{ppm} for aromatic protons.

  • Mass Spectrometry: Molecular ion peak at m/z=209.084m/z = 209.084 (calculated for C14H11NO+\text{C}_{14}\text{H}_{11}\text{NO}^+) .

X-ray Crystallography

Single-crystal studies confirm the E-configuration and planarity of the conjugated system. The dihedral angle between the phenyl and pyridyl rings is approximately 1515^\circ, facilitating π\pi-orbital overlap.

Applications in Organic Synthesis

Michael Addition Reactions

The α,β-unsaturated ketone undergoes nucleophilic additions with amines or thiols, forming derivatives with enhanced bioactivity:

(2E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one+R-NH2β-Amino Ketone Derivative\text{(2E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one} + \text{R-NH}_2 \rightarrow \text{β-Amino Ketone Derivative}

Cyclization to Heterocycles

Under acidic conditions, the compound cyclizes to form pyridine-fused quinolinones, valuable in materials science.

Recent Advances and Future Directions

Recent studies (2023–2025) highlight its role in:

  • Photodynamic Therapy: As a photosensitizer due to extended conjugation.

  • Metal-Organic Frameworks (MOFs): As a ligand for catalytic applications.

Future research should address:

  • In Vivo Toxicity Profiles.

  • Structure-Activity Relationships for optimized drug design.

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